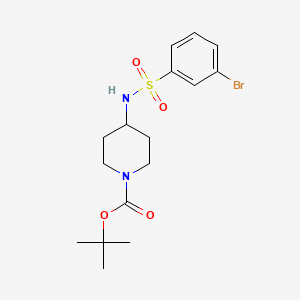
Tert-butyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate, commonly known as TBA, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyrimidines and is widely used as a building block for the synthesis of various biologically active compounds. The unique chemical structure of TBA makes it an attractive target for researchers, as it possesses a wide range of pharmacological properties.
Mechanism of Action
The mechanism of action of TBA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. TBA has also been shown to inhibit the activity of the protein kinase C (PKC) family of enzymes, which are involved in a variety of cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
TBA has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. TBA has also been shown to possess anti-inflammatory properties, reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, TBA has been shown to possess anti-viral properties, inhibiting the replication of various viruses, including HIV and hepatitis C.
Advantages and Limitations for Lab Experiments
TBA has several advantages for use in lab experiments. It is easy to synthesize and has a high yield, making it a cost-effective building block for the synthesis of various biologically active compounds. TBA also possesses a wide range of pharmacological properties, making it a useful tool for studying various cellular processes. However, TBA has some limitations, including its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for the use of TBA in scientific research. One potential area of research is the development of new anti-cancer agents based on the chemical structure of TBA. Another area of research is the development of new anti-viral agents, particularly for the treatment of HIV and hepatitis C. Additionally, TBA could be used as a tool for studying the role of PKC enzymes in cellular processes, as well as for studying the mechanisms of action of various anti-inflammatory agents.
Synthesis Methods
TBA can be synthesized using a variety of methods, including the reaction of tert-butyl 2-bromoacetate with 4-amino-3-benzyl-2,6-dioxopyrimidine-1(2H)-ylidene in the presence of a base. Another method involves the reaction of tert-butyl 2-chloroacetate with 4-amino-3-benzyl-2,6-dioxopyrimidine-1(2H)-ylidene, followed by the addition of a base. Both of these methods have been used successfully to produce high yields of TBA.
Scientific Research Applications
TBA has been extensively used in scientific research due to its unique chemical properties. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. TBA has also been used as a building block for the synthesis of various biologically active compounds, including antiviral drugs, anti-cancer agents, and anti-inflammatory agents.
properties
IUPAC Name |
tert-butyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-17(2,3)24-15(22)11-20-14(21)9-13(18)19(16(20)23)10-12-7-5-4-6-8-12/h4-9H,10-11,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQKXTIJNPHGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]-3-phenyl-acrylamide](/img/structure/B2456065.png)
![2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2456066.png)



![(Z)-4-(((3-(ethoxycarbonyl)-2-methyl-5-oxonaphtho[1,2-b]furan-4(5H)-ylidene)methyl)amino)butanoic acid](/img/structure/B2456070.png)





![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2456083.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide](/img/structure/B2456084.png)
![1-(3-Chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2456085.png)